4-Chloro-3-hydroxy-5-iodobenzoic acid

Description

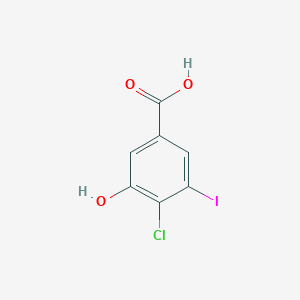

4-Chloro-3-hydroxy-5-iodobenzoic acid is a halogenated benzoic acid derivative with a unique substitution pattern: a chlorine atom at position 4, a hydroxyl group at position 3, and an iodine atom at position 4. Its applications likely span pharmaceutical intermediates, organic synthesis, and materials science, given the utility of iodinated aromatics in drug development and catalysis .

Properties

Molecular Formula |

C7H4ClIO3 |

|---|---|

Molecular Weight |

298.46 g/mol |

IUPAC Name |

4-chloro-3-hydroxy-5-iodobenzoic acid |

InChI |

InChI=1S/C7H4ClIO3/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,10H,(H,11,12) |

InChI Key |

BZRVUESNOVLUFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1O)Cl)I)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Positioning and Electronic Effects

The positions and types of substituents critically influence reactivity and applications. Key comparisons include:

4-Chloro-3-iodobenzoic Acid (CAS 42860-04-8)

- Substituents : Cl (4), I (3).

- Key Differences : Lacks the hydroxyl group at position 3, reducing hydrogen-bonding capacity and altering acidity.

- Applications : Used in chemical research as a halogenated building block .

5-Chloro-2-hydroxy-3-iodobenzaldehyde (CAS 215124-03-1)

- Substituents : Cl (5), OH (2), I (3).

- Key Differences : The aldehyde group (vs. carboxylic acid) and shifted substituents result in lower acidity and distinct reactivity (e.g., electrophilic aromatic substitution).

- Applications : Explored in medicinal chemistry for its bioactivity and synthetic versatility .

2-Amino-3-chloro-5-iodobenzoic Acid (CAS 101012-31-1)

- Substituents : NH₂ (2), Cl (3), I (5).

- Key Differences: The amino group enhances nucleophilicity, enabling participation in coupling reactions absent in the target compound.

- Applications: Potential as a precursor for heterocyclic drug candidates .

Physicochemical Properties

*Estimated based on structural analogs. The hydroxyl and electron-withdrawing groups lower pKa compared to non-hydroxylated analogs.

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-3-hydroxy-5-iodobenzoic acid, and how can reaction conditions be optimized for improved yield?

- Methodological Answer : Synthesis typically involves sequential halogenation and hydroxylation of a benzoic acid precursor. For example:

Iodination : Electrophilic aromatic substitution (EAS) using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions. The para position to the carboxylic acid group is favored due to its electron-withdrawing effect.

Chlorination : Use chlorinating agents like Cl2/FeCl3 or sulfuryl chloride (SO2Cl2) under controlled temperatures (0–25°C) to avoid over-halogenation.

Hydroxylation : Introduce the hydroxyl group via directed ortho-metalation (DoM) or oxidation of a protected intermediate.

Optimization : Adjust stoichiometry (e.g., 1.2–1.5 equivalents of iodinating agents), solvent polarity (e.g., acetic acid for ICl reactions), and reaction time (monitored via TLC/HPLC). For hydroxylation, use protecting groups (e.g., methyl esters) to prevent side reactions .

Q. What purification techniques are most effective for isolating this compound, particularly when dealing with polyhalogenated byproducts?

- Methodological Answer :

- Recrystallization : Use ethanol/water or DCM/hexane solvent pairs to exploit solubility differences.

- Column Chromatography : Employ silica gel with a gradient elution system (e.g., hexane:ethyl acetate 4:1 to 1:1) to separate halogenated isomers.

- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolation. Monitor purity via NMR (<sup>1</sup>H, <sup>13</sup>C) and mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can researchers resolve contradictory spectroscopic data (e.g., <sup>1</sup>H NMR vs. <sup>13</sup>C NMR) when characterizing this compound?

- Methodological Answer :

- Cross-Validation : Compare with analogous compounds (e.g., 3-Chloro-4-iodobenzoic acid, where iodine’s heavy atom effect causes signal splitting in NMR).

- Isotopic Patterns : In mass spectrometry, iodine’s isotopic signature (e.g., 127I and 129I) aids in distinguishing molecular ion clusters.

- Computational Modeling : Use DFT calculations (e.g., Gaussian software) to predict NMR chemical shifts and compare with experimental data .

Q. What strategies mitigate regioselectivity challenges during the synthesis of polyhalogenated benzoic acids like this compound?

- Methodological Answer :

- Directing Groups : Introduce temporary groups (e.g., nitro or methoxy) to steer halogenation to desired positions.

- Protection/Deprotection : Protect the hydroxyl group (e.g., as a silyl ether) during iodination/chlorination to prevent undesired substitution.

- Stepwise Halogenation : Prioritize iodine introduction due to its strong directing effects, followed by chlorination at meta/para positions relative to the carboxyl group. For hydroxylation, use oxidative conditions (e.g., H2O2/Fe<sup>2+</sup>) post-halogenation .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing carboxyl group deactivates the ring, reducing coupling efficiency. Use Pd catalysts with strong electron-donating ligands (e.g., SPhos, XPhos) to enhance oxidative addition.

- Steric Hindrance : The ortho-chloro and para-iodo groups create steric bulk. Optimize reaction temperature (80–100°C) and solvent (toluene/DMF) to improve accessibility.

- Substrate Scope : Test boronic acids with varying electronic profiles (e.g., electron-rich aryl vs. heteroaryl) to assess compatibility .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points for this compound?

- Methodological Answer :

- Purity Check : Reanalyze via DSC (differential scanning calorimetry) to confirm melting range.

- Polymorphism Screening : Recrystallize from different solvents (e.g., methanol vs. acetonitrile) to identify polymorphic forms.

- Literature Comparison : Cross-reference with structurally similar compounds (e.g., 4-Chloro-2-iodobenzoic acid, mp 210–212°C) to contextualize results .

Tables for Method Comparison

| Synthetic Step | Reagents/Conditions | Yield Range | Key Challenges |

|---|---|---|---|

| Iodination | ICl, H2SO4, 50°C, 12h | 60–75% | Competing diiodination |

| Chlorination | Cl2/FeCl3, 0°C, 2h | 70–85% | Over-chlorination at ortho positions |

| Hydroxylation | H2O2/FeSO4, 25°C, 6h | 50–65% | Oxidative degradation of iodine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.